molecular formula C10H9BrO2 B1323737 4-(2-Bromo-2-propenyl)benzoic acid CAS No. 732249-63-7

4-(2-Bromo-2-propenyl)benzoic acid

Cat. No.: B1323737
CAS No.: 732249-63-7
M. Wt: 241.08 g/mol
InChI Key: UJPJCPKHYSTVQJ-UHFFFAOYSA-N
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Description

“4-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is a reagent used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a bromo-propenyl group . The molecular weight of this compound is 241.08 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to the presence of the reactive bromo-propenyl group. It has been used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART) .

Scientific Research Applications

Radiosynthesis in Medical Imaging

4-(2-Bromo-2-propenyl)benzoic acid is utilized in the synthesis of radio-labeled compounds. For instance, it is used as a precursor in the synthesis of 2-radioiodophloretinic acid, a potential glucose transporter (GLUT) tracer. This compound, synthesized from hydrocinnamic acid, undergoes a radiosynthesis process facilitated by a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, achieving high labeling yields under optimal conditions (Mertens, Boumon, & Steegmans, 2001).

Synthesis of Pyrrole and Pyrrolidine Compounds

This compound is instrumental in the synthesis of pyrrole and pyrrolidine compounds. These compounds are synthesized through the condensation of 4-bromo-2-hydroxy benzoic acid hydrazide with aromatic aldehydes and are evaluated for their antibacterial and antifungal activities, showcasing the compound's utility in medicinal chemistry (Mehta, 2013).

Industrial Scale-up of Key Intermediates

In pharmaceutical manufacturing, this compound plays a role as an intermediate. For example, it is used in the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key component in the production of SGLT2 inhibitors for diabetes therapy. This showcases its utility in the development and mass production of therapeutic drugs (Zhang et al., 2022).

Molecular Structure and Reactivity Analysis

The molecular structure and reactivity of derivatives of this compound are studied using density functional theory (DFT). Such studies are crucial for understanding the chemical reactivity, which aids in predicting how these compounds might behave in different environments or reactions. This kind of research is fundamental to the field of computational chemistry and material science (Yadav et al., 2022).

Antiviral and Cytotoxic Activities

Research also explores the antiviral and cytotoxic activities of compounds derived from this compound. For instance, specific derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the compound's potential in the development of new antiviral drugs (Selvam et al., 2010).

Mechanism of Action

Target of Action

4-(2-Bromo-2-propenyl)benzoic acid is a reagent used in the synthesis of various compounds. It has been reported to be involved in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine, which are potent inhibitors of glycinamide ribonucleotide transformylase (GART) . GART is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for DNA and RNA synthesis.

Mode of Action

It is known that benzylic halides, such as this compound, typically undergo nucleophilic substitution reactions . In these reactions, the bromine atom on the benzylic carbon is replaced by another group, which can alter the properties and biological activity of the molecule.

Biochemical Pathways

The compound is used in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine, which inhibits GART . This inhibition disrupts the de novo purine biosynthesis pathway, affecting the production of purine nucleotides necessary for DNA and RNA synthesis.

Result of Action

The molecular and cellular effects of this compound would depend on the specific targets of the compound. As a reagent in the synthesis of GART inhibitors, it could potentially lead to decreased DNA and RNA synthesis in cells, affecting cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the nucleophilic substitution reactions it undergoes may be affected by the pH of the environment . .

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJCPKHYSTVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641269
Record name 4-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732249-63-7
Record name 4-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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